molecular formula C11H15NO3 B8500820 4-Amino-3,5-diethoxybenzaldehyde CAS No. 909854-06-4

4-Amino-3,5-diethoxybenzaldehyde

Cat. No.: B8500820
CAS No.: 909854-06-4
M. Wt: 209.24 g/mol
InChI Key: SCCPWDWKVPHBFU-UHFFFAOYSA-N
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Description

4-Amino-3,5-diethoxybenzaldehyde is a substituted benzaldehyde derivative featuring an amino group (-NH₂) at the para position and ethoxy groups (-OCH₂CH₃) at the 3- and 5-positions of the benzene ring. This compound is primarily utilized as a synthetic precursor in pharmaceutical research, particularly in the formation of Schiff bases for heterocyclic chemistry. For instance, it reacts with 1,2,4-triazole derivatives to generate bioactive molecules, highlighting its role in drug discovery .

Properties

CAS No.

909854-06-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-amino-3,5-diethoxybenzaldehyde

InChI

InChI=1S/C11H15NO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4,12H2,1-2H3

InChI Key

SCCPWDWKVPHBFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)OCC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzaldehyde Derivatives

Functional Group and Substitution Patterns

The biological and chemical behavior of benzaldehyde derivatives is heavily influenced by substituent groups. Below is a comparison of 4-Amino-3,5-diethoxybenzaldehyde with three analogous compounds:

Compound Substituents Key Functional Groups Molecular Formula Key Applications
This compound 3,5-diethoxy, 4-amino Aldehyde, amino, ethoxy C₁₁H₁₅NO₃ Schiff base synthesis, drug intermediates
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) 3,5-methoxy, 4-hydroxy Aldehyde, hydroxy, methoxy C₉H₁₀O₄ Antioxidant, radioprotection, reference standards
4-Hydroxy-3,5-dimethylbenzaldehyde 3,5-methyl, 4-hydroxy Aldehyde, hydroxy, methyl C₉H₁₀O₂ Drug precursor (e.g., indanocine analogs)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy, acrylic acid Carboxylic acid, hydroxy C₉H₈O₄ Antioxidant, dietary supplements, cosmetics

Physicochemical Properties

  • Solubility: Syringaldehyde is soluble in chloroform, DMSO, and acetone , whereas this compound’s ethoxy groups may reduce water solubility but enhance lipid compatibility compared to hydroxy-substituted analogs.
  • Stability: The amino group may render this compound susceptible to oxidation, necessitating storage under inert conditions, unlike the more stable syringaldehyde .

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